甲基(1R,2R)-2-氨基环戊烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate and its analogues typically involves kinetic resolution strategies. For instance, the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate allows for the efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate (Davies et al., 2003).

Molecular Structure Analysis

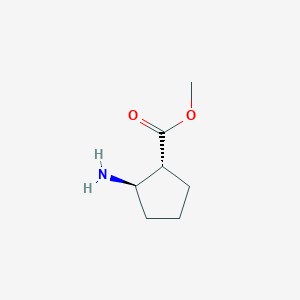

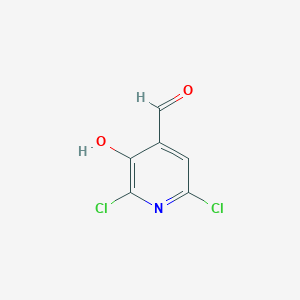

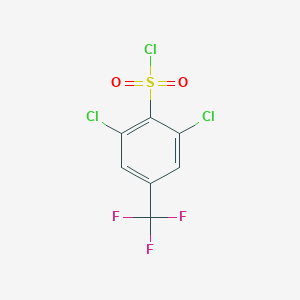

The molecular structure of Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate features a cyclopentane ring, a primary amino group, and a methyl ester moiety. This structure is key to its reactivity and its role as a precursor in various synthetic routes. The stereochemistry of this molecule is particularly important in determining its interaction with biological targets.

Chemical Reactions and Properties

This compound participates in various chemical reactions, reflecting its versatility in synthetic chemistry. For example, it acts as a precursor in the synthesis of carbocyclic nucleosides, demonstrating its utility in creating compounds with potential antiviral and antineoplastic activities (Bergmeier et al., 1993).

科学研究应用

植物生长中的乙烯抑制

1-甲基环丙烯 (1-MCP) 是一种环丙烯衍生物,以其作为植物中乙烯作用抑制剂的作用而闻名。研究探索了其对一系列水果、蔬菜和花卉作物的影响,证明了其在延迟成熟和衰老过程中的效用。1-MCP 在低浓度下有效,其应用根据品种、发育阶段和储存条件进行定制,为农产品的采后管理提供了重大进展 (Blankenship & Dole, 2003).

茉莉酸和衍生物在药物化学中的应用

对茉莉酸 (JA) 及其挥发性甲酯的研究集中于它们的合成、用途和生物活性。这些植物胁迫激素因其在药物和前药开发中的潜力而受到探索,展示了小分子在药物化学中的作用。这篇综述强调了 JA 及其衍生物的重要性,为开发新疗法的未来研究提供了方向 (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

甲基转移酶抑制剂在肿瘤学中的应用

对 DNA 甲基转移酶抑制剂的研究,特别是那些涉及甲基化核苷类似物,提供了对针对高甲基化和肿瘤抑制的作用机制的见解。这些抑制剂已显示出在重新激活癌细胞中被抑制的基因方面的前景,其中一些正在进行临床试验。这项研究强调了甲基修饰在开发抗癌策略中的潜力 (Goffin & Eisenhauer, 2002).

属性

IUPAC Name |

methyl (1R,2R)-2-aminocyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXCCQQWSIEIEF-PHDIDXHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@H]1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563139 |

Source

|

| Record name | Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate | |

CAS RN |

170421-23-5 |

Source

|

| Record name | Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)

![2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile](/img/structure/B71565.png)